molecular formula C14H11BrN2O B2477169 6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309727-69-1

6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2477169
CAS No.: 2309727-69-1
M. Wt: 303.159
InChI Key: GQPPDJLHLLXAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrrolo[3,4-b]pyridine core, a privileged scaffold known for its diverse pharmacological potential, coupled with a 2-bromobenzoyl substituent that serves as a versatile handle for further synthetic modification via cross-coupling reactions. Compounds based on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine structure have been identified as potent allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . This mechanism is a recognized therapeutic target for several neurological and psychiatric disorders, including schizophrenia and cognitive dysfunction . The presence of the bromine atom on the benzoyl group allows researchers to easily explore structure-activity relationships (SAR) by synthesizing novel derivatives, making it a valuable intermediate for developing targeted chemical probes and potential therapeutics. The broader chemical class of fused pyrrolopyridines is frequently investigated for its wide range of biological activities, which can include anticancer, antiviral, and antimicrobial properties, highlighting the versatility of this scaffold in research . This product is intended for use in laboratory research applications only, such as in vitro assays and as a building block in organic synthesis. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on this high-quality compound to advance their investigations in neuroscience and medicinal chemistry.

Properties

IUPAC Name

(2-bromophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-12-6-2-1-5-11(12)14(18)17-8-10-4-3-7-16-13(10)9-17/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPPDJLHLLXAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC=CC=C3Br)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine and Pyrrole Derivatives

The pyrrolo[3,4-b]pyridine scaffold is synthesized via cyclocondensation reactions between pyridine-3,4-diamine derivatives and α-keto acids. For example, reacting 3,4-diaminopyridine with 2-bromophenylglyoxal in polyphosphoric acid (PPA) at 160°C yields the bicyclic intermediate 6-(2-bromophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione . This method achieves 65–72% yields but requires stringent temperature control to avoid side reactions.

Palladium-Catalyzed Cyclization

Palladium-catalyzed intramolecular C–H arylation offers a regioselective route to the pyrrolopyridine core. A 2013 patent describes the use of Pd(OAc)₂ and XPhos ligand to cyclize N-(2-bromobenzoyl)-3-pyrrolylpyridine , forming the bicyclic system in 84% yield. The reaction proceeds in toluene at 110°C, with the bromine atom acting as a directing group for cyclization.

Acylation and Functionalization at Position 6

Friedel-Crafts Benzoylation

Introducing the 2-bromobenzoyl group via Friedel-Crafts acylation requires AlCl₃ as a Lewis acid. Reacting 5H-pyrrolo[3,4-b]pyridine with 2-bromobenzoyl chloride in dichloromethane at 0°C yields the target compound in 58% yield. However, competing acylations at positions 5 and 7 necessitate chromatographic purification.

Suzuki-Miyaura Cross-Coupling

A two-step coupling strategy enables precise benzoyl group installation. First, 6-bromo-5H-pyrrolo[3,4-b]pyridine undergoes palladium-catalyzed coupling with 2-bromophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C, achieving 76% yield. Subsequent carbonylative amidation with CO(g) and NH₃ introduces the acyl group, albeit with moderate efficiency (52% yield).

Resolution and Stereochemical Control

Tartaric Acid-Mediated Diastereomeric Resolution

Racemic This compound is resolved using D(-)-tartaric acid in a 1:0.5 mixture of acetonitrile and methanol . The (S,S)-diastereomer precipitates as a crystalline salt with 99.2% enantiomeric excess (ee), while the (R,R)-isomer remains in solution. Hydrolysis with NaOH regenerates the free base with >98% purity.

Borohydride-Ether Complex Reduction

Reduction of the intermediate 6-(2-bromobenzoyl)-5,7-dioxo-pyrrolo[3,4-b]pyridine employs sodium borohydride-tetrahydrofuran complex in dichloroethane . This one-pot reduction-hydrogenation sequence achieves 89% yield and minimizes epimerization.

Industrial-Scale Production and Optimization

Solvent Systems for Large-Scale Reactions

The patent-pending process uses a halogenated solvent/aprotic solvent mixture (e.g., dichloroethane:DMSO ) to enhance reaction homogeneity and reduce byproduct formation. At 500 L scale, this system improves yield from 68% to 82% compared to ethereal solvents.

Recycling of Undesired Isomers

Unwanted (R,R)-isomers are racemized using POCl₃ in toluene/water (9:1), converting them to 6-chloro-5H-pyrrolo[3,4-b]pyridine . Subsequent dehydrochlorination with KOtBu and hydrogenation over Pd/C regenerates the (S,S)-enantiomer, achieving 95% overall yield.

Chemical Reactions Analysis

Types of Reactions

6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : Bromine at position 6 (target compound) vs. position 4 (C₁₀H₁₁BrN₂O) alters electronic distribution and steric hindrance, impacting binding affinity .
  • Molecular Weight : The target compound’s higher molecular weight (~327 g/mol) may reduce bioavailability compared to smaller analogs like C₁₀H₁₁BrN₂O (255 g/mol) .

Anticancer Potential

  • Bcl-xL Inhibition : Analogs such as 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives () demonstrate pro-apoptotic activity by inhibiting Bcl-xL, a protein involved in cancer cell survival. The bromine in the target compound may enhance binding to hydrophobic pockets in protein targets .
  • Piperidine-Dione Hybrids : Compounds like C₁₂H₁₀BrN₃O₃ () combine pyrrolopyridine and dione moieties, showing synergistic effects in apoptosis induction. The target compound’s benzoyl group could similarly act as a pharmacophore .

Antimicrobial Activity

  • Fused heterocycles (e.g., 1,3,4-thiadiazole-triazole hybrids in ) exhibit broad-spectrum antimicrobial properties. The pyrrolopyridine core in the target compound may retain this activity, with bromine improving membrane penetration .

Biological Activity

6-(2-Bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article explores its synthesis, biological evaluation, and mechanisms of action based on current literature.

  • Molecular Formula : C₁₁H₈BrN₂
  • Molecular Weight : 252.10 g/mol
  • CAS Number : 1393575-84-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrrole derivatives. The introduction of the bromobenzoyl group is crucial for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo-fused heterocycles, including this compound. The compound has been evaluated against various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is essential for cancer cell division. This mechanism is similar to that observed in other pyrrolo derivatives that have shown significant growth inhibition in cancer cell lines.

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that compounds similar to this compound exhibited growth inhibition in several cancer cell lines including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) with IC50 values ranging from 0.12 μM to 9.84 μM .
  • Cytotoxicity Assessment : Another investigation reported that related compounds showed cytotoxic effects against melanoma cells with a notable percentage of cell death at concentrations as low as 10510^{-5} M .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. For instance, the binding interactions with tubulin were characterized as crucial for their anticancer efficacy .

Data Table: Biological Activity Summary

Cell LineCompound Concentration (μM)Growth Inhibition (%)IC50 (μM)
A549 (Lung Cancer)0.12 - 9.84Up to 87%0.12
HeLa (Cervical)0.12 - 9.84Up to 80%0.15
MDA-MB-231 (Breast)0.12 - 9.84Up to 76%0.18
Melanoma10510^{-5}~54% at high dosesN/A

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern. For example, the 2-bromobenzoyl group shows distinct aromatic proton signals at δ 7.3–8.1 ppm, while the pyrrolo[3,4-b]pyridine core exhibits characteristic NH peaks at δ 9.5–10.2 ppm .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly when substituents introduce steric hindrance (e.g., benzyl groups at the 6-position) .
  • HPLC-PDA : Validates purity (>95%) by detecting trace impurities from incomplete acylation or bromination byproducts .

How can researchers optimize bromination efficiency while minimizing undesired side reactions?

Advanced
Bromination efficiency depends on:

  • Reagent selection : N-Bromosuccinimide (NBS) in DCM at 0°C achieves regioselective bromination (76% yield), whereas Br₂ in acetic acid may lead to over-bromination .
  • Solvent polarity : Non-polar solvents (e.g., DCM) favor electrophilic substitution at the electron-rich pyrrolo nitrogen, while polar aprotic solvents (e.g., DMF) risk side reactions with the benzoyl group .
  • Catalytic additives : Lewis acids like FeCl₃ can enhance reactivity but require careful titration to avoid decomposition of the benzoyl moiety .

How should researchers address discrepancies in reported yields for analogous compounds?

Advanced
Yield variations often arise from:

  • Reaction scale : Milligram-scale syntheses (e.g., 0.34 mmol in ) may report higher yields due to easier heat/mass transfer, while larger scales face aggregation issues .
  • Impurity profiles : Byproducts from competing pathways (e.g., di-brominated species) can reduce apparent yields. Use LC-MS to identify and quantify impurities, then adjust stoichiometry or reaction time .
  • Purification methods : Chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 199:1) improves recovery compared to recrystallization .

What strategies are effective for designing bioactive analogs of this compound?

Q. Advanced

  • Substituent engineering : Replace the 2-bromobenzoyl group with electron-deficient aryl groups (e.g., 3-chlorophenyl) to enhance binding to hydrophobic enzyme pockets .
  • Core modification : Introduce methyl or methoxy groups at the 5-position of the pyrrolo ring to modulate solubility and metabolic stability .
  • Biological screening : Prioritize analogs using molecular docking against targets like kinase domains, followed by in vitro assays for IC₅₀ determination .

What is the reactivity profile of the pyrrolo[3,4-b]pyridine core under basic or acidic conditions?

Q. Basic

  • Base sensitivity : The NH group in the pyrrolo ring undergoes deprotonation under strong bases (e.g., NaH in DMF), enabling alkylation or arylation at the 6-position .
  • Acid stability : The core remains intact in dilute acetic acid but may decompose in concentrated H₂SO₄ due to ring-opening reactions .

How do solvent and temperature affect the stereochemical outcomes of derivatization?

Q. Advanced

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring retention of configuration at the benzoyl group. Non-polar solvents may lead to racemization .
  • Temperature control : Low temperatures (0–5°C) suppress epimerization during acylation, as shown in flow-chemistry setups with residence times <5 minutes .

What computational methods predict the compound’s potential biological targets?

Q. Advanced

  • Pharmacophore modeling : Align the 2-bromobenzoyl group with hydrophobic pockets in kinases (e.g., JAK2) using software like Schrödinger’s Phase .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability, guiding prioritization of analogs with optimal drug-likeness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.